Dipentyl oxalate Dipentyl oxalate Dipentyl oxalate is a biochemical.
Brand Name: Vulcanchem
CAS No.: 20602-86-2
VCID: VC0526253
InChI: InChI=1S/C12H22O4/c1-3-5-7-9-15-11(13)12(14)16-10-8-6-4-2/h3-10H2,1-2H3
SMILES: CCCCCOC(=O)C(=O)OCCCCC
Molecular Formula: C12H22O4
Molecular Weight: 230.3 g/mol

Dipentyl oxalate

CAS No.: 20602-86-2

Cat. No.: VC0526253

Molecular Formula: C12H22O4

Molecular Weight: 230.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dipentyl oxalate - 20602-86-2

Specification

CAS No. 20602-86-2
Molecular Formula C12H22O4
Molecular Weight 230.3 g/mol
IUPAC Name dipentyl oxalate
Standard InChI InChI=1S/C12H22O4/c1-3-5-7-9-15-11(13)12(14)16-10-8-6-4-2/h3-10H2,1-2H3
Standard InChI Key XAHVPYNDLCTDTE-UHFFFAOYSA-N
SMILES CCCCCOC(=O)C(=O)OCCCCC
Canonical SMILES CCCCCOC(=O)C(=O)OCCCCC
Appearance Solid powder

Introduction

Chemical and Physical Properties

Dipentyl oxalate exhibits distinct physicochemical characteristics critical for industrial applications. Table 1 consolidates empirical data from experimental studies .

Table 1: Physicochemical Properties of Dipentyl Oxalate

PropertyValue
Molecular Weight230.30 g/mol
Density (20°C)0.985 g/cm³
Boiling Point (760 mmHg)287.6°C
Flash Point119.8°C
Vapor Pressure (25°C)0.00246 mmHg
Refractive Index1.436
LogP (Octanol-Water)2.453
Solubility in WaterInsoluble

The compound’s low water solubility and high lipophilicity (LogP = 2.453) make it suitable for non-polar solvent systems, while its thermal stability up to 287°C enables high-temperature applications . The vapor pressure of 0.00246 mmHg at 25°C indicates minimal volatility under ambient conditions, reducing inhalation hazards in industrial settings .

Synthesis and Production Methods

Conventional Esterification

Dipentyl oxalate is typically synthesized via acid-catalyzed esterification of oxalic acid with excess pentanol:

HOOC-COOH + 2 C5H11OHH+(C5H11O)2C2O2+2H2O\text{HOOC-COOH + 2 C}_5\text{H}_{11}\text{OH} \xrightarrow{\text{H}^+} \text{(C}_5\text{H}_{11}\text{O)}_2\text{C}_2\text{O}_2 + 2 \text{H}_2\text{O}

This method yields ~58–98% purity, depending on reaction conditions and catalyst choice . Neveux et al. (1993) optimized this process using sulfuric acid, achieving 98% yield under reflux at 120°C for 6 hours .

Catalytic Innovations

Recent advances leverage heterogeneous catalysts for greener synthesis. Pd-based systems, initially developed for dimethyl oxalate production, show promise for higher esters. Isolated Pd sites favor carbonate formation, while aggregated Pd nanoparticles enhance oxalate selectivity—a critical insight for scaling dipentyl oxalate production . For example, Pd/Al2O3\text{Al}_2\text{O}_3 catalysts achieve 85% oxalate yield at 150°C under 3 MPa CO pressure .

Patent Landscape

Japanese Patent JP6269361B2 discloses transesterification methods using metal phenoxide catalysts (e.g., Sn(OPh)4\text{Sn(OPh)}_4) to produce diaryl oxalates . While focused on diphenyl analogs, this approach is adaptable to dipentyl oxalate by substituting phenol with pentanol, albeit with modified reaction kinetics due to steric effects .

Applications and Industrial Relevance

Polymer Industry

Dipentyl oxalate serves as a plasticizer in polyvinyl chloride (PVC) formulations, improving flexibility without compromising thermal stability. Its compatibility with polar polymers stems from ester-oxygen interactions, which reduce intermolecular forces between polymer chains.

Solvent and Intermediate

The compound’s dual ester functionality makes it a versatile solvent for cellulose derivatives and a precursor in synthesizing complex esters. For instance, transesterification with glycerol yields glyceryl oxalates, used in biodegradable lubricants .

Recent Research and Future Directions

Catalytic Selectivity

The 2020 review by Fujian Institute researchers highlights Pd aggregation states as determinants of esterification pathways . Future work may explore bimetallic catalysts (e.g., Pd-Ag) to enhance dipentyl oxalate selectivity while minimizing carbonate byproducts.

Metabolic Studies

While dipentyl oxalate itself isn’t nephrotoxic, its metabolic fate warrants investigation. Rodent models could clarify whether esterase-mediated hydrolysis in vivo contributes to hyperoxaluria, informing occupational exposure limits .

Green Chemistry

Supercritical CO2_2-assisted synthesis offers a solvent-free route to dipentyl oxalate, aligning with principles of sustainable chemistry. Pilot studies report 70% yield at 100°C and 10 MPa, though scalability challenges persist .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator